

Benchmarking the Catalytic Activity of Nickel Oxalate-Derived Materials: A Comparative Guide

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Compound of Interest

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of nickel oxalate-derived materials as catalysts, supported by experimental data. The focus is on their application in the oxygen evolution reaction (OER), a critical process in renewable energy technologies.

Nickel oxalate-derived materials are emerging as promising, cost-effective catalysts for various chemical transformations. Their unique structural and electronic properties, arising from the oxalate precursor, contribute to enhanced catalytic activity and stability. This guide delves into the synthesis, characterization, and performance of these materials, offering a direct comparison with alternative catalysts.

Performance Benchmarks for Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is a key bottleneck in water splitting for hydrogen production. The efficiency of OER catalysts is typically evaluated based on their overpotential (the extra voltage required beyond the thermodynamic potential to drive the reaction) at a specific current density (a measure of the reaction rate). A lower overpotential at a higher current density signifies a more active catalyst.

Catalyst	Substrate	Electrolyte	Overpotential (mV) @ 10 mA/cm ²	Overpotential (mV) @ 50 mA/cm ²	Overpotential (mV) @ 100 mA/cm ²	Turnover Frequency (TOF) (s ⁻¹)	Faradaic Efficiency (%)	Stability	Reference
Ni _{2.5} Co _{0.5} C ₂ O ₄	Carbon Paper	1 M KOH	330	-	-	3.28 x 10 ⁻³	87	Impressive stability	[1]
ns-NiFeOxalate	Rotating Disk Electrode	1.0 M NaOH	284	-	-	-	-	Excellent long-term stability	[2][3]
a-NiFeOxalate	Rotating Disk Electrode	1.0 M NaOH	326	-	-	-	-	-	[2][3]
Ni-Fe oxalate nanowires	Nickel Foam	1 M KOH	-	210	230	-	-	-	[4]
NiC ₂ O ₄	Carbon Paper	1 M KOH	>330	-	-	-	-	-	[1]
CoC ₂ O ₄	Carbon Paper	1 M KOH	>330	-	-	-	-	-	[1]

NiCo ₂ O ₄	Carbon Paper	1 M KOH	410	-	-	5.89 x 10 ⁻⁴	-	Inferior to Ni _{2.5} Co ₅ C ₂ O ₄	[1]
RuO ₂ (state-of-the-art)	Carbon Paper	1 M KOH	>330	-	-	-	-	-	[1]
IrO ₂ (commercial)	Rotating Disk Electrode	1.0 M NaOH	308	-	-	-	-	-	[2][3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for the synthesis of nickel oxalate-derived catalysts and the electrochemical evaluation of their OER performance.

Synthesis of Nickel-Cobalt Oxalate (Ni_{2.5}Co₅C₂O₄)

This protocol is based on a wet-chemical technique described in the literature.[1][5]

Materials:

- Cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O]
- Nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O]
- Oxalic acid
- Deionized water

- Methanol

Procedure:

- Dissolve 1.45 g of cobalt nitrate hexahydrate and 0.725 g of nickel nitrate hexahydrate in 50 ml of deionized water with constant stirring for 15 minutes at 80°C.[5]
- Prepare a solution of 1.512 g of oxalic acid in 30 ml of deionized water.[5]
- Add the oxalic acid solution dropwise to the metal nitrate solution while stirring continuously for 120 minutes.[5]
- Quench the hot, viscous solution in an ice-water bath and then allow it to stand at room temperature (30°C) for 30 minutes.[5]
- Collect the precipitate by centrifugation.[5]
- Wash the precipitate with methanol.[5]
- Dry the final product in an oven at 60°C for 12 hours.[5]

Synthesis of Nanospike Nickel-Iron Oxalate (ns-NiFeOxalate)

This protocol follows a hydrothermal method where oxalate is generated in situ.[2]

Materials:

- Nickel acetylacetonate
- Iron nitrate
- Isopropanol
- Glycerol
- Ethanol

Procedure:

- Prepare a 1:1 solution of nickel acetylacetonate and iron nitrate in a mixture of isopropanol and glycerol.[2]
- Stir the solution for 24 hours under ambient conditions.[2]
- Heat the solution at 180°C for 12 hours in the air to obtain an amorphous precipitate.[2]
- Wash the resulting precipitate with ethanol and dry it to get an amorphous powder (a-NiFeOxalate).[2]
- To obtain the crystalline nanospike material (ns-NiFeOxalate), heat the amorphous powder at 80°C for one week.[2]

Electrochemical Evaluation of OER Activity

The following is a general procedure for assessing the electrocatalytic performance for OER.[1]
[2]

Materials:

- Working electrode (e.g., catalyst-loaded carbon paper or rotating disk electrode)
- Counter electrode (e.g., platinum wire)
- Reference electrode (e.g., Ag/AgCl or Hg/HgO)
- Electrolyte (e.g., 1 M KOH or 1.0 M NaOH)
- Potentiostat

Procedure:

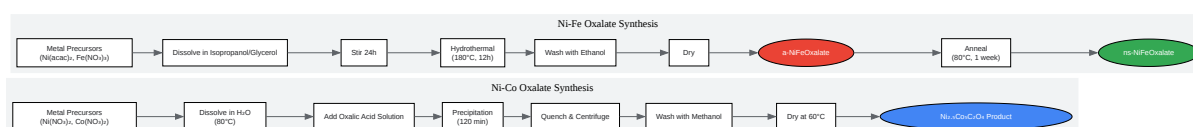
- Assemble a standard three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in the chosen electrolyte.[2]
- Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s or 5 mV/s) to record the polarization curves.[2][5] All potentials should be iR-corrected to compensate for

the solution resistance.

- The overpotential is determined from the LSV curve at a current density of 10 mA/cm².
- Tafel plots (overpotential vs. log of current density) are constructed from the LSV data to evaluate the reaction kinetics.
- Chronoamperometry or chronopotentiometry can be used to assess the long-term stability of the catalyst.
- Faradaic efficiency is determined by quantifying the amount of evolved oxygen and comparing it to the theoretical amount calculated from the total charge passed.[1]

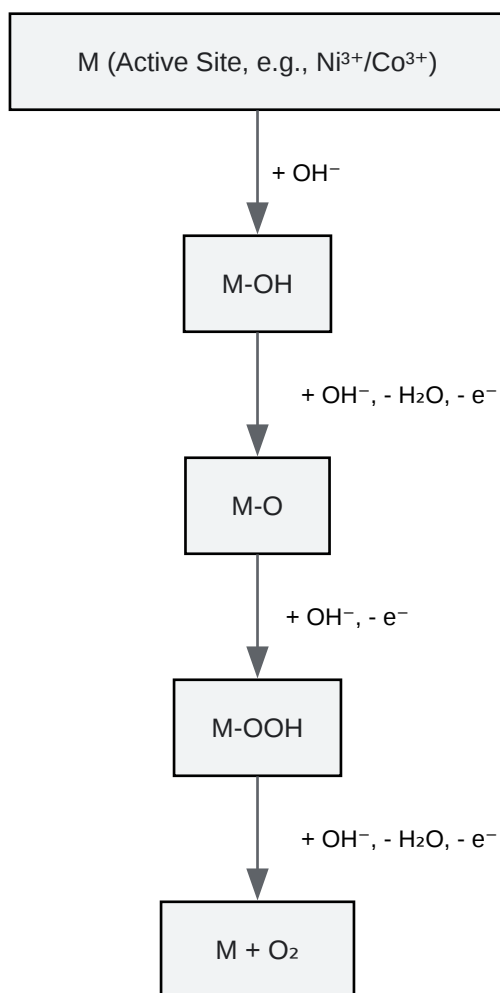
Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and proposed reaction mechanisms.



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Caption: Synthesis workflows for nickel-cobalt and nickel-iron oxalate catalysts.



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Caption: A generalized proposed mechanism for the Oxygen Evolution Reaction on a metal active site (M).

Concluding Remarks

Nickel oxalate-derived materials, particularly bimetallic compositions such as nickel-cobalt and nickel-iron oxalates, demonstrate superior electrocatalytic activity for the oxygen evolution reaction compared to their individual metal oxalate counterparts and even the commonly used nickel-cobalt oxide ($NiCo_2O_4$).^[1] The nanostructured morphology, such as the nanospike nickel-iron oxalate, appears to play a significant role in enhancing performance.^{[2][3]} These materials present a viable and cost-effective alternative to precious metal catalysts like RuO_2 and IrO_2 . The synthetic methods are relatively straightforward, employing wet-chemical and hydrothermal techniques.^{[1][2]} Further research focusing on optimizing the composition,

morphology, and understanding the in-situ transformations of these catalysts during the OER will be crucial for the development of next-generation electrocatalysts for clean energy applications.

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References

- 1. Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
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